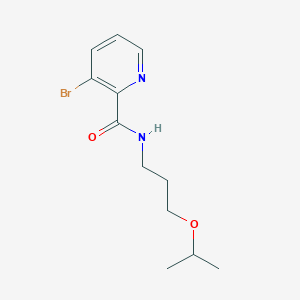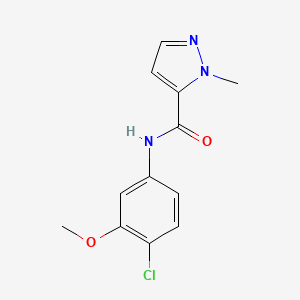
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound works by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been suggested that the compound may inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have also shown that the compound can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying different cellular processes and evaluating its potential as a drug candidate. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Firstly, further studies are needed to fully understand the mechanism of action of the compound and identify its molecular targets. Secondly, more preclinical studies are needed to evaluate the compound's potential as a drug candidate for various diseases, including cancer, inflammation, and microbial infections. Thirdly, efforts should be made to improve the compound's solubility and bioavailability to enhance its therapeutic potential. Finally, studies are needed to evaluate the safety and toxicity of the compound in vivo to ensure its suitability for clinical use.
Conclusion
In conclusion, 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a promising organic compound that has shown potential as a drug candidate. Its diverse range of biological activities and potential as a selective COX-2 inhibitor make it a useful compound for studying different cellular processes and evaluating its therapeutic potential. Further research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and identify its molecular targets for various diseases.
Synthesemethoden
The synthesis of 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-(3-methoxyphenyl)-1,3,4-oxadiazole with furfurylamine in the presence of a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product. Other methods involve the use of different starting materials and catalysts to achieve the same product.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a drug candidate. It has shown promising results in various preclinical studies, including anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been evaluated for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-16-10-5-2-4-9(8-10)13-14-12(15-18-13)11-6-3-7-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWCQYLQJPDVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)



![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)



![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
